molecular formula C21H22N2O5 B2655534 methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate CAS No. 1421457-89-7

methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B2655534
CAS No.: 1421457-89-7
M. Wt: 382.416
InChI Key: LDLZYYQWXDNGTI-UHFFFAOYSA-N
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Description

Methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrahydronaphthalene moiety through a carbamoylformamido linkage. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the benzoate ester, followed by the introduction of the tetrahydronaphthalene moiety through a series of reactions involving carbamoylation and formamidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can be oxidized to form ketones or aldehydes.

    Reduction: The ester and carbamoylformamido groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic ring in the benzoate ester can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid

Uniqueness

Methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[[2-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-28-20(26)15-6-8-17(9-7-15)23-19(25)18(24)22-13-21(27)11-10-14-4-2-3-5-16(14)12-21/h2-9,27H,10-13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLZYYQWXDNGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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